N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide
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Description
N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C18H18ClNO5S2 and its molecular weight is 427.9 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H20ClNO3S
- Molecular Weight : 363.85 g/mol
- IUPAC Name : this compound
- CAS Number : 620556-78-7
The compound features a chlorobenzyl group and a dioxidotetrahydrothiophen moiety, which contribute to its unique chemical reactivity and potential biological functions.
Biological Activity
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. Preliminary studies suggest that this compound may exhibit significant activities, including:
- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, indicating its usefulness in treating infections.
- Enzyme Inhibition : It may modulate the activity of specific enzymes, which could be beneficial in therapeutic applications.
The mechanisms by which this compound exerts its effects are still under investigation. However, possible mechanisms include:
- Interaction with Enzymes : The sulfonyl group may facilitate binding to active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound could interact with various receptors within cells, altering signaling pathways.
Research Findings
Recent studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound. Notable findings include:
Case Studies
Several case studies have focused on similar compounds to elucidate their biological activities:
-
Case Study on Antimicrobial Activity :
- A related compound demonstrated significant antibacterial effects against Gram-positive bacteria.
- Suggested further exploration into structural modifications to enhance efficacy.
-
Case Study on Enzyme Inhibition :
- Research indicated that modifications to the sulfonamide group can significantly impact enzyme binding affinity.
- Highlighted the importance of structure-activity relationships in drug design.
Properties
Molecular Formula |
C18H18ClNO5S2 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(1,1-dioxothiolan-3-yl)sulfonylbenzamide |
InChI |
InChI=1S/C18H18ClNO5S2/c19-15-5-1-13(2-6-15)11-20-18(21)14-3-7-16(8-4-14)27(24,25)17-9-10-26(22,23)12-17/h1-8,17H,9-12H2,(H,20,21) |
InChI Key |
LYZGQUPUFQZUMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.